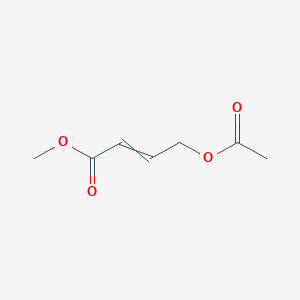
Methyl 4-(acetyloxy)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-4-(Acetyloxy)but-2-enoate is an organic compound with the molecular formula C7H10O4 It is an ester derived from the reaction between acetic acid and methyl 4-hydroxybut-2-enoate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl (2E)-4-(Acetyloxy)but-2-enoate can be synthesized through the esterification of methyl 4-hydroxybut-2-enoate with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of methyl (2E)-4-(Acetyloxy)but-2-enoate involves the continuous esterification process. This process utilizes large-scale reactors where methyl 4-hydroxybut-2-enoate and acetic anhydride are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Types of Reactions:
Oxidation: Methyl (2E)-4-(Acetyloxy)but-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (2E)-4-(Acetyloxy)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of methyl (2E)-4-(Acetyloxy)but-2-enoate involves its reactivity as an ester. In biological systems, it can be hydrolyzed by esterases to produce acetic acid and methyl 4-hydroxybut-2-enoate. This hydrolysis reaction is crucial for its metabolism and subsequent biological effects.
Comparación Con Compuestos Similares
- Methyl 4-hydroxybut-2-enoate
- Ethyl (2E)-4-(Acetyloxy)but-2-enoate
- Methyl (2E)-4-(Methoxy)but-2-enoate
Comparison: Methyl (2E)-4-(Acetyloxy)but-2-enoate is unique due to its acetyloxy functional group, which imparts distinct reactivity compared to similar compounds. For instance, the presence of the acetyloxy group makes it more susceptible to nucleophilic substitution reactions compared to methyl 4-hydroxybut-2-enoate. Additionally, its ester linkage provides versatility in various synthetic applications, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
98272-71-0 |
|---|---|
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
methyl 4-acetyloxybut-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-6(8)11-5-3-4-7(9)10-2/h3-4H,5H2,1-2H3 |
Clave InChI |
CLHZAAANKSXSEL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12447666.png)
![2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B12447669.png)
![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12447670.png)

![1-(4-Methoxyphenyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea](/img/structure/B12447682.png)
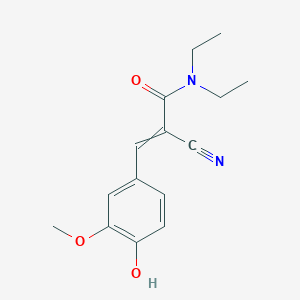
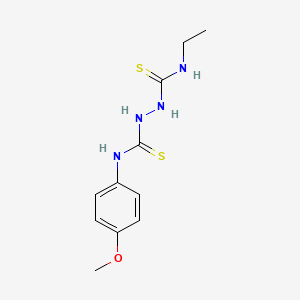
![N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-nitroaniline](/img/structure/B12447701.png)
![4-[2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B12447715.png)
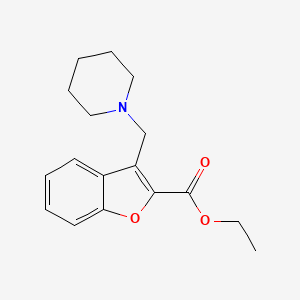
![1-[4-({[5-(2-chlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)phenyl]ethanone](/img/structure/B12447720.png)
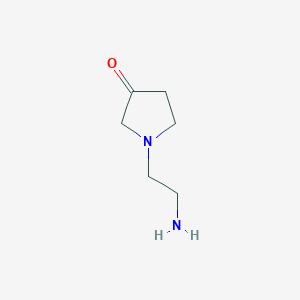
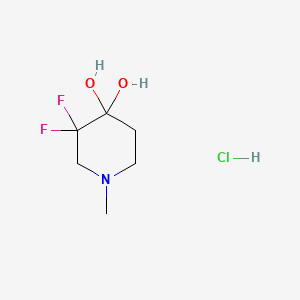
![Methyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12447735.png)
